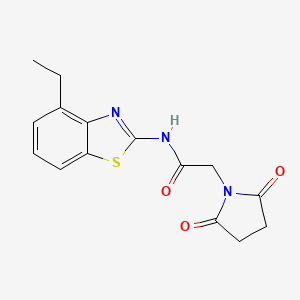

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide

Description

This compound features a 1,3-benzothiazole core substituted with an ethyl group at position 4 and an acetamide side chain bearing a 2,5-dioxopyrrolidinyl moiety.

Properties

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S/c1-2-9-4-3-5-10-14(9)17-15(22-10)16-11(19)8-18-12(20)6-7-13(18)21/h3-5H,2,6-8H2,1H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIEUFAMLTNSJKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)CN3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:

Formation of the Pyrrolidinone Moiety: This can be achieved through the cyclization of a suitable precursor, such as a γ-aminobutyric acid derivative, under acidic or basic conditions.

Introduction of the Benzothiazole Group: The benzothiazole ring can be synthesized via the condensation of o-aminothiophenol with an appropriate aldehyde or ketone.

Coupling Reaction: The final step involves coupling the pyrrolidinone and benzothiazole moieties through an acetamide linkage, often using reagents like carbodiimides or other coupling agents under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzothiazole or pyrrolidinone rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used but may include various functionalized derivatives of the original compound.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide exhibit significant antitumor properties. Studies have demonstrated that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and disruption of cell cycle progression. For instance, a study on similar compounds showed promising results as dual inhibitors of thymidylate synthase and dihydrofolate reductase, both crucial enzymes in cancer cell metabolism .

Neurological Disorders

The compound's structural features suggest potential applications in treating neurological diseases. Research has highlighted the role of similar compounds in modulating neurotransmitter systems, potentially offering therapeutic benefits for conditions such as epilepsy and depression. For example, a related compound has been identified as a modulator of excitatory amino acid transporters (EAATs), which are critical for regulating glutamate levels in the brain .

Case Studies

A recent investigation focused on the synthesis and biological evaluation of this compound analogs revealed their effectiveness against various cancer cell lines. The study utilized a combination of in vitro assays to assess cytotoxicity and mechanisms of action. The findings indicated that these compounds could serve as lead candidates for further development in cancer therapy.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | MCF7 | 12.5 | Apoptosis induction |

| B | HeLa | 15.0 | Cell cycle arrest |

| C | A549 | 10.0 | Inhibition of TS/DHFR |

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression or replication.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues in Enzyme Inhibition

N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-Trimethoxyphenyl) Acetamide (BTA)

- Structure : Shares the benzothiazole-acetamide scaffold but replaces the 4-ethyl group with a 6-trifluoromethyl and a 3,4,5-trimethoxyphenyl group.

- Activity : Exhibits potent CK-1δ inhibition (pIC50 = 7.8) with a GlideXP docking score of -3.78 kcal/mol .

- The dioxopyrrolidinyl group in the target compound may offer superior hydrogen-bonding interactions compared to BTA’s trimethoxyphenyl moiety.

N-(4-Bromophenyl)-2-[5-(4-Methoxybenzyl)-3-Methyl-6-Oxo-6H-Pyridazin-1-yl]-Acetamide

- Structure: Pyridazinone core with a 4-bromophenyl acetamide side chain.

- Activity : Acts as a specific FPR2 agonist, activating calcium mobilization and chemotaxis in human neutrophils .

- Comparison: The benzothiazole core in the target compound may confer greater metabolic stability than the pyridazinone ring. The 4-ethyl group in the target compound likely reduces steric hindrance compared to the bulkier 4-methoxybenzyl substituent in this analog.

Substituent Effects on Physicochemical Properties

2-(2,5-Dioxopyrrolidin-1-yl)-N-(3-Ethyl-4,6-Difluoro-1,3-Benzothiazol-2-ylidene)Acetamide

- Structure : Differs by the addition of 4,6-fluoro substituents and a 3-ethyl group on the benzothiazole ring .

- Comparison :

- Fluorine atoms increase electronegativity and metabolic stability but may reduce solubility.

- The target compound’s lack of fluorine could result in lower binding affinity but improved solubility.

N-(6-Bromo-1,3-Benzothiazol-2-yl)-N-[2-(Diethylamino)Ethyl]-2-(2,5-Dioxopyrrolidin-1-yl)Acetamide Hydrochloride

- Structure: Includes a 6-bromo substituent and a diethylaminoethyl group, introducing a cationic center .

- Comparison :

- The cationic group in this analog enhances water solubility but may limit blood-brain barrier penetration.

- The target compound’s neutral 4-ethyl group may offer balanced lipophilicity for diverse biological applications.

WH7 and Compound 602

- Structures: Phenoxyacetamide derivatives (e.g., WH7: 2-(4-Chloro-2-Methylphenoxy)-N-(4-H-1,2,4-Triazol-3-yl) Acetamide) .

- Activity : Target auxin receptors in plants.

- Comparison: The benzothiazole core in the target compound may provide stronger π-π stacking interactions compared to phenoxy groups. The dioxopyrrolidinyl moiety could mimic carboxylate groups in natural auxins (e.g., IAA), enhancing receptor binding .

Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse sources.

- Molecular Formula : C₁₃H₁₅N₃O₂S

- Molecular Weight : 273.35 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antitumor , antibacterial , and anti-inflammatory properties.

Antitumor Activity

Research indicates that derivatives containing the benzothiazole moiety exhibit significant antiproliferative effects against various cancer cell lines. For example:

- A study reported that compounds similar to this structure showed up to 80% inhibition of cell growth in renal cancer cell lines (UO-31) .

Antibacterial Activity

The compound demonstrates notable antibacterial properties:

- In vitro assays revealed that it effectively inhibits biofilm formation in Staphylococcus aureus and Klebsiella pneumoniae, with reductions in biofilm formation exceeding 80% at higher concentrations compared to standard controls .

Anti-inflammatory Effects

The anti-inflammatory potential is also significant:

- Compounds with similar structures have shown the ability to inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : The presence of the dioxopyrrolidinyl group is hypothesized to interact with various enzymes involved in tumor progression and inflammation.

- Cell Membrane Disruption : The compound may disrupt bacterial cell membranes, leading to increased permeability and cell lysis .

- Cytokine Modulation : It appears to modulate the release of cytokines involved in inflammatory responses, potentially offering therapeutic benefits in chronic inflammatory conditions .

Data Tables

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

- Antitumor Study : A series of benzothiazole derivatives were synthesized and tested against different cancer cell lines. The results indicated that modifications in the benzothiazole structure enhanced antiproliferative activity significantly .

- Antibacterial Research : The antibiofilm activity of a related compound was evaluated against several bacterial strains, revealing superior efficacy compared to traditional antibiotics .

- Inflammation Model : In a murine model of inflammation, compounds with similar scaffolds exhibited reduced levels of inflammatory markers, supporting their potential use in therapeutic applications for inflammatory diseases .

Q & A

Q. What analytical frameworks are used to assess the environmental impact of this compound during disposal or degradation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.